2-Formyl-3-methylbenzonitrile
Description
2-Formyl-3-methylbenzonitrile is an aromatic nitrile derivative featuring a formyl (-CHO) group at the 2-position and a methyl (-CH₃) group at the 3-position of the benzene ring. With a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol, this compound is primarily utilized as a key intermediate in pharmaceutical and fine chemical synthesis. The electron-withdrawing nitrile and formyl groups enhance its reactivity in nucleophilic additions and condensations, making it valuable for constructing heterocyclic frameworks or functionalized aromatic systems .
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-formyl-3-methylbenzonitrile |
InChI |
InChI=1S/C9H7NO/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,6H,1H3 |
InChI Key |
GKGFKMQIBYSGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzonitrile using Vilsmeier-Haack reaction conditions, which typically include the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods: While specific industrial production methods for 2-Formyl-3-methylbenzonitrile are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring cost-effectiveness and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: 2-Carboxy-3-methylbenzonitrile.
Reduction: 2-Formyl-3-methylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Formyl-3-methylbenzonitrile involves its reactivity due to the presence of both the formyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The formyl group is electrophilic, making it susceptible to nucleophilic attack, while the nitrile group can undergo reduction or hydrolysis under appropriate conditions .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in 2-formyl-3-(trifluoromethyl)benzonitrile introduces strong electron-withdrawing effects, increasing the compound’s resistance to oxidative metabolism compared to the methyl group in 2-formyl-3-methylbenzonitrile. This property is critical in designing drugs with prolonged half-lives .
- Nitro vs. Formyl : The nitro group in 2-methyl-3-nitrobenzonitrile is a stronger electron-withdrawing substituent than the formyl group, directing electrophilic substitution reactions to specific positions. However, the formyl group’s aldehyde functionality offers versatility in condensation reactions (e.g., forming imines or hydrazones) .
Biological Activity
2-Formyl-3-methylbenzonitrile, a compound with the molecular formula C10H9N, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data and research findings.
Chemical Structure and Properties
2-Formyl-3-methylbenzonitrile features a benzene ring substituted with a formyl group (-CHO) and a methyl group (-CH₃), along with a nitrile group (-CN). Its molecular weight is approximately 161.16 g/mol. The presence of these functional groups allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Recent studies have indicated that 2-formyl-3-methylbenzonitrile exhibits antimicrobial and antifungal activities. It has been suggested that these properties may arise from its ability to inhibit key enzymes involved in cell wall synthesis in fungi, thereby disrupting their growth and proliferation.
Role as an Intermediate in Drug Synthesis
The compound serves as an intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in treating chronic kidney disease associated with type 2 diabetes. Finerenone is known for its protective effects against kidney and heart complications through the reduction of inflammation and fibrosis in renal tissues.
The biological activity of 2-formyl-3-methylbenzonitrile can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival, which can be pivotal for its antimicrobial effects.
- Receptor Interaction : Its derivatives have shown potential interactions with mineralocorticoid receptors, influencing pathways related to inflammation and fibrosis.
Study on Antimicrobial Activity
In a controlled study, 2-formyl-3-methylbenzonitrile was tested against several bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.
Synthesis and Biological Evaluation of Derivatives
A series of derivatives based on 2-formyl-3-methylbenzonitrile were synthesized to evaluate their biological activities. Some derivatives displayed enhanced antifungal properties compared to the parent compound, suggesting that structural modifications can lead to improved efficacy against fungal pathogens .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 2-formyl-3-methylbenzonitrile compared to structurally similar compounds:
| Compound | Antimicrobial Activity | Role in Drug Synthesis | Mechanism of Action |
|---|---|---|---|
| 2-Formyl-3-methylbenzonitrile | Moderate | Intermediate for Finerenone | Enzyme inhibition, receptor interaction |
| 4-Formyl-3-methylbenzonitrile | High | Intermediate for various drugs | Enzyme inhibition |
| 2-Acetylphenyl nitrile | Low | Limited | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
